molecular formula C7H11BrClNOS B1382867 2-{[(4-Bromothiophen-2-yl)methyl]amino}ethan-1-ol hydrochloride CAS No. 1293922-14-1

2-{[(4-Bromothiophen-2-yl)methyl]amino}ethan-1-ol hydrochloride

Cat. No. B1382867
M. Wt: 272.59 g/mol
InChI Key: AHXSHDXUVFVXMP-UHFFFAOYSA-N
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Description

The compound “2-{[(4-Bromothiophen-2-yl)methyl]amino}ethan-1-ol hydrochloride” is a chemical substance with the molecular formula C7H11BrClNOS and a molecular weight of 272.59 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound includes a bromothiophene ring attached to a methylaminoethanol group via a methylene bridge . The InChI code for this compound is 1S/C8H12BrNOS.ClH/c1-6(10-4-5-11)7-2-3-8(9)12-7;/h2-3,6,10-11H,4-5H2,1H3;1H .

Scientific Research Applications

Analytical Identification and Synthesis

A study by Power et al. (2015) involved the test purchase, identification, and synthesis of a closely related compound, 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B), which shares some structural similarities with the requested chemical. The study employed a range of analytical techniques such as nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry for its identification. This research highlights the significant role of advanced analytical techniques in the identification and synthesis of complex organic compounds (Power et al., 2015).

Pyrolysis Products Identification

Texter et al. (2018) investigated the pyrolysis products of bk-2C-B, a substance related to 2-{[(4-Bromothiophen-2-yl)methyl]amino}ethan-1-ol hydrochloride. This study is essential for understanding the thermal degradation and potential formation of unknown substances upon heating of such compounds. Their research provides insights into the stability of these compounds when exposed to heat and the potential risks associated with their pyrolytic degradation (Texter et al., 2018).

Medicinal Chemistry and Biological Activity

A study by Haggam (2021) focused on the synthesis of novel derivatives of a compound structurally similar to the one , highlighting its antifungal activities. This demonstrates the potential application of such compounds in the development of new antifungal agents (Haggam, 2021).

Synthesis and Characterization

Ahmad et al. (2019) conducted a study on a related compound, which involved synthesizing and characterizing derivatives of 3-bromothiophen-2-yl compounds. This research contributes to the understanding of how slight modifications in chemical structure can influence the properties and potential applications of these molecules (Ahmad et al., 2019).

Anticancer Activity

Research by S. M et al. (2022) on a related bromothiophen compound demonstrated its potential in anticancer applications. Such studies open avenues for developing new therapeutic agents against cancer (S. M et al., 2022).

properties

IUPAC Name

2-[(4-bromothiophen-2-yl)methylamino]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNOS.ClH/c8-6-3-7(11-5-6)4-9-1-2-10;/h3,5,9-10H,1-2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXSHDXUVFVXMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)CNCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-Bromothiophen-2-yl)methyl]amino}ethan-1-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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